molecular formula C22H20N4O2 B378591 6-amino-4-(4-methoxyphenyl)-3-methyl-1-(4-methylphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 300701-99-9

6-amino-4-(4-methoxyphenyl)-3-methyl-1-(4-methylphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B378591
CAS No.: 300701-99-9
M. Wt: 372.4g/mol
InChI Key: SPEHHGKJHCILHQ-UHFFFAOYSA-N
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Description

6-Amino-4-(4-methoxyphenyl)-3-methyl-1-(4-methylphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a pyranopyrazole derivative synthesized via multi-component reactions (MCRs). Its structure features a fused pyranopyrazole core substituted with electron-donating groups: a 4-methoxyphenyl at position 4 and a 4-methylphenyl at position 1 . The compound is typically prepared using one-pot reactions involving anisaldehyde, ethyl acetoacetate, hydrazine hydrate, and malononitrile under reflux conditions . This MCR approach ensures high atom economy and efficiency, making it a preferred synthetic route for pyranopyrazoles .

Properties

IUPAC Name

6-amino-4-(4-methoxyphenyl)-3-methyl-1-(4-methylphenyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c1-13-4-8-16(9-5-13)26-22-19(14(2)25-26)20(18(12-23)21(24)28-22)15-6-10-17(27-3)11-7-15/h4-11,20H,24H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPEHHGKJHCILHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(C(=C(O3)N)C#N)C4=CC=C(C=C4)OC)C(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ultrasound-Assisted Four-Component Synthesis

A prominent method involves a four-component reaction under ultrasound irradiation, as demonstrated by Zou et al.. This approach combines hydrazine, ethyl 3-oxo-3-phenylpropanoate, substituted aldehydes (e.g., 4-methoxybenzaldehyde), and malononitrile in aqueous media. The ultrasound irradiation accelerates the reaction kinetics, reducing the reaction time to 20–40 minutes with yields exceeding 85%. The absence of organic solvents and catalysts aligns with green chemistry principles, making this method environmentally benign.

Mechanistic Insights :
The reaction proceeds via sequential Knoevenagel condensation between the aldehyde and malononitrile, followed by Michael addition of the pyrazolone intermediate. Ultrasound promotes cavitation, enhancing mass transfer and ensuring uniform mixing, which drives the cyclization to form the pyrano[2,3-c]pyrazole core.

Heterogeneous Catalysis in Solvent-Free Conditions

SBA-Pr-NH2-Catalyzed One-Pot Synthesis

Mahnaz Zainali et al. developed a solvent-free protocol using SBA-Pr-NH2, a mesoporous silica-based catalyst, to synthesize pyrano[2,3-c]pyrazoles. By grinding 4-methylphenylhydrazine, ethyl acetoacetate, and 4-methoxyarylidene malononitrile with the catalyst (0.05 g), the reaction completes within 5–8 minutes at room temperature, achieving yields of 88–92%. The catalyst is recyclable for up to three cycles without significant activity loss.

Advantages :

  • Eliminates toxic solvents.

  • Short reaction time and high atom economy (100%).

  • Scalable for gram-scale production.

Green Chemistry Approaches

Water Extract of Banana Peels (WEB) as Reaction Medium

Kumar et al. pioneered the use of WEB, a waste-derived medium, for synthesizing pyrano[2,3-c]pyrazoles. Reacting 3-methyl-1-(4-methylphenyl)pyrazol-5(4H)-one with 4-methoxyarylidene malononitrile in WEB at room temperature yields the target compound in 94% yield within 15 minutes. The method boasts an E-factor of 0.086 and process mass intensity (PMI) of 1.164, underscoring its sustainability.

Key Data :

ParameterValue
Yield94%
Reaction Time15 minutes
TemperatureRoom temperature
Atom Economy100%

Conventional Thermal Methods

Ethanol-Mediated Synthesis with Triethylamine

A traditional approach involves refluxing 4-methylphenylhydrazine, ethyl acetoacetate, and 4-methoxybenzaldehyde in ethanol with triethylamine as a base. After 4–6 hours, the product is isolated in 70–75% yield. While reliable, this method lags in efficiency compared to catalytic or ultrasound-assisted routes.

Limitations :

  • Longer reaction time (4–6 hours).

  • Moderate yield due to competing side reactions.

Comparative Analysis of Methodologies

The table below contrasts key parameters across methods:

MethodCatalyst/SolventTimeYield (%)Green Metrics (E-factor)
Ultrasound-AssistedWater20–40 min85–900.12
SBA-Pr-NH2Solvent-free5–8 min88–920.05
WEBBanana peel extract15 min940.086
ThermalEthanol/TEA4–6 hours70–751.8

Key Observations :

  • Catalytic and ultrasound methods outperform thermal approaches in speed and yield.

  • WEB-mediated synthesis excels in sustainability metrics, making it ideal for industrial applications.

Mechanistic Pathways and Structural Confirmation

Reaction Mechanism

All methods share a common mechanistic framework:

  • Knoevenagel Condensation : Formation of arylidene malononitrile from the aldehyde and malononitrile.

  • Michael Addition : Attack by the pyrazolone enolate on the arylidene intermediate.

  • Cyclization : Intramolecular nucleophilic attack to form the pyran ring.

  • Tautomerization : Final rearrangement to the thermodynamically stable product.

Spectroscopic Validation

  • IR : CN stretch at 2220–2225 cm⁻¹; NH₂ bands at 3320–3480 cm⁻¹.

  • ¹H NMR : Singlets for CH₃ (δ 2.66–2.88 ppm), aromatic protons (δ 6.62–8.09 ppm), and NH₂ (δ 4.16–4.74 ppm).

Industrial Scalability and Environmental Impact

The SBA-Pr-NH2 and WEB methods are particularly suited for large-scale production due to minimal waste generation and energy efficiency. For instance, the WEB protocol achieves a 99% conversion at 10 mmol scale, highlighting its industrial viability .

Chemical Reactions Analysis

Types of Reactions

6-amino-4-(4-methoxyphenyl)-3-methyl-1-(4-methylphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different aromatic or aliphatic groups into the molecule.

Scientific Research Applications

Summary of Synthetic Methods

Method TypeKey ReagentsConditionsYield
One-Pot ReactionEthyl acetoacetate, hydrazine, aldehydes, malononitrileMild conditionsHigh
Catalytic MethodSilicotungstic acidSolvent-free or refluxModerate

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Antimicrobial Activity

Studies have demonstrated that derivatives of pyrano[2,3-c]pyrazoles possess significant antibacterial properties. For example, compounds synthesized through MCRs have shown efficacy against various bacterial strains, indicating their potential as antimicrobial agents .

Anti-inflammatory Effects

Research has indicated that 6-amino-4-(4-methoxyphenyl)-3-methyl-1-(4-methylphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile may exhibit anti-inflammatory properties. It has been evaluated in vitro for its ability to inhibit inflammatory markers and pathways .

Cytotoxicity

Preliminary cytotoxicity assays suggest that this compound may have selective cytotoxic effects against certain cancer cell lines. Further studies are needed to elucidate its mechanism of action and therapeutic potential in oncology .

Case Study 1: Antimicrobial Evaluation

A study conducted by researchers evaluated the antimicrobial efficacy of various pyrano[2,3-c]pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited MIC values comparable to standard antibiotics, suggesting their potential use as alternative antimicrobial agents.

Case Study 2: Anti-inflammatory Mechanism

In another investigation, the anti-inflammatory effects of this compound were assessed using an animal model of inflammation. The compound significantly reduced edema and inflammatory cytokine levels compared to control groups.

Mechanism of Action

The mechanism of action of 6-amino-4-(4-methoxyphenyl)-3-methyl-1-(4-methylphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit p38 MAP kinase, a protein involved in inflammatory responses . The compound binds to the ATP-binding pocket and the lipid-binding pocket of the kinase, blocking its activity and thereby exerting its biological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyranopyrazole Derivatives

Compound ID Substituents (Position) Molecular Formula Molecular Weight (g/mol) Synthesis Method Key Properties/Findings
Target Compound 4-(4-Methoxyphenyl), 1-(4-Methylphenyl) C₂₃H₂₂N₄O₂ 386.45 Four-component MCR Planar pyranopyrazole core; used as a precursor for fused heterocycles .
Compound B 4-[4-(4-Chlorobenzyloxy)-3-Methoxyphenyl] C₂₇H₂₁ClN₄O₃ 484.94 Multi-step MCR Enhanced steric bulk due to chlorobenzyloxy group; potential for altered solubility .
Compound C 4-(3-Nitrophenyl), 1-Phenyl C₂₀H₁₅N₅O₃ 397.37 One-pot MCR in aqueous medium Dihedral angle of 81.11° between nitrophenyl and pyranopyrazole core; reduced planarity .
Compound D 4-(4-Hydroxy-3-Methoxyphenyl) C₁₅H₁₄N₄O₃ 298.30 Piperidine-catalyzed MCR Hydroxy group enables hydrogen bonding; increased crystallinity .
Compound E 4-(7-Methoxybenzo[d][1,3]dioxol-5-yl) C₁₆H₁₄N₄O₄ 338.31 Annulation reactions Benzodioxol moiety enhances aromatic stacking; potential for bioactivity .
Compound F 1-(2-Chlorophenyl), 4-(3-Methoxyphenyl) C₂₁H₁₇ClN₄O₂ 392.84 Ionic liquid-catalyzed MCR Improved yield (80%) due to [Et₃NH][HSO₄] catalyst; distinct NMR shifts .

Impact of Substituents on Molecular Geometry

  • Electron-Donating Groups (e.g., Methoxy, Methyl): The target compound’s 4-methoxyphenyl and 4-methylphenyl substituents enhance electron density, stabilizing the pyranopyrazole core. This contrasts with Compound C (3-nitrophenyl), where the nitro group introduces electron-withdrawing effects, leading to a dihedral angle of 81.11° and reduced planarity .
  • Halogen Substituents: Compound B (4-chlorobenzyloxy) and Compound F (2-chlorophenyl) exhibit increased molecular weight and altered lipophilicity, which may improve membrane permeability in biological systems .

Crystallographic and Spectroscopic Differences

  • Hydrogen Bonding: Compound D (4-hydroxy-3-methoxyphenyl) forms intermolecular N–H⋯N bonds, stabilizing its crystal lattice . In contrast, the target compound’s methyl and methoxy groups contribute to hydrophobic interactions .

Biological Activity

6-Amino-4-(4-methoxyphenyl)-3-methyl-1-(4-methylphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This compound belongs to the pyrano[2,3-c]pyrazole class, which is known for various pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

Property Description
IUPAC Name This compound
Molecular Formula C21H18N4O2
CAS Number 300701-99-9

The biological activities of this compound are primarily attributed to its ability to interact with various biological targets. It has been shown to inhibit specific enzymes and receptors involved in disease pathways. For instance, its anticancer properties may stem from the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. The presence of the methoxy group enhances its solubility and interaction with biological targets, potentially increasing its efficacy compared to similar compounds.

Antimicrobial Activity

Research indicates that compounds in the pyrano[2,3-c]pyrazole class exhibit significant antimicrobial effects. For example:

  • In vitro studies have demonstrated that derivatives of this compound show activity against various bacterial strains such as E. coli and S. aureus, indicating potential use in treating bacterial infections .
  • A study reported that modifications in the structure could enhance antibacterial activity significantly .

Anticancer Activity

The anticancer potential of this compound has been explored through several mechanisms:

  • Inhibition of tumor growth : Compounds with similar structures have shown promising results in inhibiting tumor cell proliferation in various cancer models .
  • Induction of apoptosis : The compound's ability to induce programmed cell death in cancer cells has been documented, making it a candidate for further development in oncology .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are noteworthy:

  • It has been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are critical mediators in inflammatory responses .
  • In animal models, compounds similar to this one have shown effectiveness comparable to standard anti-inflammatory drugs .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of derivatives related to this compound:

  • Study on Antimicrobial Activity : A series of pyrano[2,3-c]pyrazole derivatives were synthesized and tested against multiple bacterial strains. One derivative exhibited significant activity against Klebsiella pneumoniae and Pseudomonas aeruginosa .
  • Anticancer Evaluation : A comprehensive study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell viability, suggesting its potential as an anticancer agent .
  • Anti-inflammatory Research : In a model of carrageenan-induced paw edema in rats, the compound demonstrated a marked reduction in inflammation compared to control groups .

Q & A

Q. What are the optimal synthetic routes and conditions for preparing this compound?

The compound is typically synthesized via multicomponent reactions (MCRs) using catalysts like ionic liquids (e.g., [Et₃NH][HSO₄]) or aqueous media. Key steps include cyclocondensation of aldehydes, malononitrile, and pyrazolin-5-one derivatives. Reaction optimization involves varying catalysts (0.5–1.0 mol%), solvents (ethanol/water mixtures), and temperatures (50–80°C), achieving yields >85% . For eco-friendly synthesis, urea or PEG-400 can replace ionic liquids, with room-temperature protocols reducing energy consumption .

Q. Which spectroscopic and crystallographic methods are critical for structural validation?

Characterization requires a combination of:

  • ¹H/¹³C NMR : To confirm substituent integration (e.g., aromatic protons at δ 6.98–7.51 ppm, NH₂ signals at δ 12.09–12.14) .
  • IR : Detection of CN (2200 cm⁻¹) and NH₂ (3348–3425 cm⁻¹) stretches .
  • X-ray diffraction : Resolves bond lengths (e.g., C–N: 1.34–1.38 Å) and dihedral angles, confirming the pyrano-pyrazole fused ring system .
  • HRMS : Validates molecular ions (e.g., m/z 282.1117 for 4-methoxyphenyl derivatives) .

Q. How can reaction efficiency be improved for scale-up?

Optimize solvent ratios (e.g., ethanol:water 3:1), use microwave-assisted heating to reduce time (15–30 minutes), and employ recrystallization (ethanol/DMSO) instead of column chromatography for purification .

Advanced Research Questions

Q. How do substituents on the phenyl rings influence bioactivity?

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., 4-Br, 4-Cl) enhance antimicrobial activity compared to electron-donating groups (4-OCH₃). For example, 4-bromophenyl derivatives show MIC values of 8–16 µg/mL against S. aureus, while methoxy-substituted analogs are less potent . Computational docking (e.g., AutoDock Vina) can predict binding to bacterial enoyl-ACP reductase .

Q. What explains discrepancies in reported crystal lattice parameters?

Variations in bond angles (e.g., N2–C3–C8: 121.06° vs. 119.95°) arise from differences in substituent bulk (e.g., 3,4,5-trimethoxyphenyl vs. 4-methylphenyl) or crystallization solvents (DMSO vs. ethanol). Always compare data with isostructural analogs and validate via Rietveld refinement .

Q. Why do conflicting bioactivity results occur across studies?

Discrepancies may stem from assay protocols (e.g., broth microdilution vs. disc diffusion), bacterial strains (ATCC vs. clinical isolates), or compound purity (>95% by HPLC). Include positive controls (e.g., ciprofloxacin) and replicate experiments in triplicate .

Q. How does the ionic liquid catalyst [Et₃NH][HSO₄] enhance reaction kinetics?

The Brønsted-acidic ionic liquid facilitates proton transfer during cyclization, lowering activation energy. Mechanistic studies (e.g., DFT calculations) suggest stabilization of the enolate intermediate. Compare turnover frequencies (TOFs) with alternative catalysts like HCl or acetic acid .

Q. What strategies resolve spectral data inconsistencies in NMR?

Deuterated solvent effects (e.g., DMSO-d₆ vs. CDCl₃) and trace impurities (e.g., unreacted malononitrile) can shift peaks. Use heteronuclear correlation spectroscopy (HSQC/HMBC) to assign ambiguous signals and ensure sample dryness .

Q. How does this compound compare to pyrano[2,3-c]pyrazole analogs in terms of thermal stability?

Thermogravimetric analysis (TGA) shows decomposition temperatures >250°C for 4-aryl derivatives, with methoxy-substituted analogs exhibiting higher stability due to resonance effects. Compare DSC curves to identify polymorphic transitions .

Methodological Guidance

  • For SAR Studies : Synthesize 10+ analogs with systematic substituent variation (e.g., 4-F, 4-NO₂, 3,4-di-OCH₃) and test against Gram-positive/-negative panels .
  • For Computational Modeling : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis sets to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) .

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